molecular formula C28H37N3O4S B563526 Disopyramide CAS No. 1216989-88-6

Disopyramide

Cat. No. B563526
CAS RN: 1216989-88-6
M. Wt: 525.766
InChI Key: GDBCAFSQSJLIBR-HHJIGIPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disopyramide is an anti-arrhythmic drug used for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia that are life-threatening . It is a sodium channel blocker and is classified as a Class 1a anti-arrhythmic agent .


Synthesis Analysis

Disopyramide is synthesized from 2-aminopyridine and o-bromotoluene solution. The reaction involves cuprous bromide and cyclohexane, and the mixture reacts for a certain period. The solution is then extracted with acetonitrile multiple times. The acetonitrile extracting solutions are combined, washed with a saline solution, and dewatered with a dewatering agent .


Molecular Structure Analysis

The molecular formula of Disopyramide is C21H29N3O . Its crystallization from cyclohexane at ambient condition yields lower melting form crystals which belong to the monoclinic centrosymmetric space group P21/n .


Chemical Reactions Analysis

At therapeutic plasma levels, disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node .


Physical And Chemical Properties Analysis

Disopyramide has a molecular weight of 339.4745 and a monoisotopic mass of 339.231062565 . Its crystallization from cyclohexane at ambient condition yields lower melting form crystals .

Scientific Research Applications

  • Treatment of Cardiac Arrhythmias : Disopyramide has shown effectiveness in treating ventricular and atrial arrhythmias. It's comparable in efficacy to other antiarrhythmic drugs like mexiletine, perhexiline, and tocainide, and better tolerated than quinidine (Brogden & Todd, 1987). Its effectiveness in treating premature atrial and ventricular contractions is notable (Heel et al., 1978).

  • Management in Hypertrophic Obstructive Cardiomyopathy (HOCM) : Disopyramide has been reported to improve left ventricular diastolic function in patients with HOCM. It appears to reduce left ventricular outflow gradient, ameliorate symptoms, and improve diastolic properties (Matsubara et al., 1995), (Sherrid et al., 2005).

  • Prophylaxis of Arrhythmias after Myocardial Infarction : Disopyramide used after myocardial infarction may reduce the incidence of ventricular arrhythmias and reinfarction (Jennings et al., 1976).

  • Prevention of Atrial Fibrillation Recurrence : It has been effective in maintaining sinus rhythm after successful electroconversion of atrial fibrillation (Härtel et al., 1974).

  • Treatment in Wolff-Parkinson-White Syndrome : Disopyramide has been used to manage atrial fibrillation in patients with Wolff-Parkinson-White syndrome, effectively controlling the ventricular response (Bennett, 1978).

  • Pediatric Application : It shows potential for use in the pediatric population for arrhythmias associated with congenital heart disease (Kashani et al., 1980).

  • Pharmacokinetics and Metabolism Studies : Research on disopyramide’s pharmacokinetics and metabolism is crucial for optimizing dosing and understanding drug interactions (Taylor & Pappas, 1986), (Pham et al., 2018).

  • Use During Pregnancy : A case report indicated that disopyramide can be used during pregnancy for treating arrhythmias without apparent adverse effects on the fetus (Shaxted & Milton, 1979).

  • Side Effects and Toxicity Studies : Understanding the side effects, such as hypoglycemia and anticholinergic symptoms, is crucial for safe use (Cacoub et al., 1989), (Stapleton & Gillman, 1983).

  • Electrophysiological Studies : Research on the electrophysiological effects of disopyramide on cardiac tissues enhances understanding of its mechanism of action (Kus & Sasyniuk, 1975).

Mechanism of Action

Disopyramide is a Type 1A antiarrhythmic drug, similar to procainamide and quinidine. It inhibits the fast sodium channels .

Safety and Hazards

Disopyramide may cause harm if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride)
Record name Disopyramide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045536
Record name Disopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.93e-02 g/L
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors.
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Disopyramide

CAS RN

3737-09-5
Record name Disopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disopyramide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disopyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94.5-95 °C, 94.5 - 95 °C
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.